molecular formula C14H14N2 B14153100 10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine CAS No. 7458-07-3

10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine

Cat. No.: B14153100
CAS No.: 7458-07-3
M. Wt: 210.27 g/mol
InChI Key: FCMWBRZJSTVEGU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine involves the reduction of dibenz(b,f)azepine. The reduction can be achieved using hydrogenation in the presence of a palladium catalyst . Another method involves the pseudo-intramolecular hydrohalogenation of 2-(2’-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine involves its interaction with various molecular targets. In the case of its derivatives like carbamazepine, the compound exerts its effects by inhibiting voltage-gated sodium channels in neurons, thereby stabilizing hyperexcited nerve membranes and reducing repetitive neuronal firing . This action is crucial in controlling seizures and mood disorders.

Comparison with Similar Compounds

Similar Compounds

    Carbamazepine: A derivative used as an anticonvulsant and mood stabilizer.

    Oxcarbazepine: Another derivative with similar uses but a different side effect profile.

    10,11-Dihydro-5H-dibenz(b,f)azepin-5-one: An oxidized form of the compound.

Uniqueness

10,11-Dihydro-5H-dibenz(b,f)azepin-5-amine is unique due to its versatile chemical reactivity and its role as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives, such as carbamazepine and oxcarbazepine, have significant therapeutic applications, particularly in the treatment of neurological disorders .

Properties

CAS No.

7458-07-3

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

5,6-dihydrobenzo[b][1]benzazepin-11-amine

InChI

InChI=1S/C14H14N2/c15-16-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10,15H2

InChI Key

FCMWBRZJSTVEGU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)N

Origin of Product

United States

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